REACTION_CXSMILES
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[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:10](C=O)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:25])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:10]([OH:25])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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9 g
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Type
|
reactant
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Smiles
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CC1=CC=C(OC2=CC=C(C=O)C=C2)C=C1
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Name
|
|
Quantity
|
15.8 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
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|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 3 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The reaction was washed with sat. aq. NaHSO3, sat. aq. NaHCO3, and water
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Type
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CONCENTRATION
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Details
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The organic layer is concentrated
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Type
|
ADDITION
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Details
|
containing a few drops of conc. HCL
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Type
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STIRRING
|
Details
|
stirred for 1 h at room temperature
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting oil was chromatographed on silica gel (20% ethyl acetate/hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
CC1=CC=C(OC2=CC=C(C=C2)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |